Cas no 110222-52-1 (Methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate)

Methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate structure
110222-52-1 structure
Productnaam:Methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
CAS-nummer:110222-52-1
MF:C35H44N2O9
MW:636.731870651245
CID:151779
PubChem ID:184180

Methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate Chemische en fysische eigenschappen

Naam en identificatie

    • Yohimban-16-carboxylicacid, 11,17-dimethoxy-18-[1-oxo-3-(3,4,5-trimethoxyphenyl)propoxy]-, methylester, (3b,16b,17a,18b,20a)- (9CI)
    • Yohimban-16-carboxylicacid, 11,17-dimethoxy-18-[1-oxo-3-(3,4,5-trimethoxyphenyl)propoxy]-, methylester, (3b,16b,17a,18b,20a)-
    • 2',3'-Dihydrorescinnamine
    • Benz[g]indolo[2,3-a]quinolizine, yohimban-16-carboxylic acid deriv.
    • Rescinnamidine
    • Reserpicacid, methyl ester, 3,4,5-trimethoxyhydrocinnamate (6CI)
    • Reserpic acid, methyl ester, 3,4,5-trimethoxyhydrocinnamate
    • O-[3-(3,4,5-Trimethoxyphenyl)propanoyl]reserpic acid methyl
    • Methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]-1,3,11,12
    • methyl (1S,2R,3R,4aS,13bR,14aS)-2,11-dimethoxy-3-((3-(3,4,5-trimethoxyphenyl)propanoyl)oxy)-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylate
    • AKOS040753729
    • Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-(1-oxo-3-(3,4,5-trimethoxyphenyl)propoxy)-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)
    • Benz(g)indolo(2,3-a)quinolizine, yohimban-16-carboxylic acid deriv
    • DTXSID40911545
    • methyl (3beta,16beta,17alpha,18beta,20alpha)-11,17-dimethoxy-18-{[3-(3,4,5-trimethoxyphenyl)propanoyl]oxy}yohimban-16-carboxylate
    • methyl 11,17-dimethoxy-18-{[3-(3,4,5-trimethoxyphenyl)propanoyl]oxy}yohimban-16-carboxylate
    • 110222-52-1
    • Methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
    • Isorescinnamine, dihydro-
    • Inchi: 1S/C35H44N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h8-9,13-14,16,20,24,26,29,31,34,36H,7,10-12,15,17-18H2,1-6H3/t20-,24+,26-,29-,31+,34+/m1/s1
    • InChI-sleutel: PYYLUPQQQNZLDO-LAFLMMDJSA-N
    • LACHT: O(C)[C@H]1[C@@H](C[C@@H]2CN3CCC4C5C=CC(=CC=5NC=4[C@H]3C[C@@H]2[C@@H]1C(=O)OC)OC)OC(CCC1C=C(C(=C(C=1)OC)OC)OC)=O

Berekende eigenschappen

  • Exacte massa: 636.304681
  • Monoisotopische massa: 636.304681
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1030
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 118
  • XLogP3: 4.3

Experimentele eigenschappen

  • Dichtheid: 1.29
  • Kookpunt: 736.9°Cat760mmHg
  • Vlampunt: 399.5°C
  • Brekindex: 1.611

Methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate Gerelateerde literatuur

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